3'-Methoxypropiophenone

Overview

Description

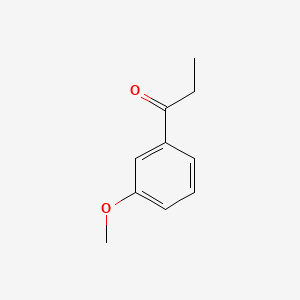

3'-Methoxypropiophenone (CAS 37951-49-8) is an aromatic ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol. It features a methoxy group (-OCH₃) at the meta position of the phenyl ring and a propanone moiety. Key physical properties include a boiling point of 259°C, density of 1.0812 g/cm³, and a refractive index of 1.5230 . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals, due to its reactive ketone group and methoxy substituent .

Scientific Research Applications

Chemistry

3'-Methoxypropiophenone serves as a crucial intermediate in the synthesis of various organic compounds. Its unique reactivity patterns facilitate the construction of complex molecules through electrophilic aromatic substitution reactions.

Biology

The compound is studied for its interactions with biomolecules. It has been shown to influence cellular processes by modulating cell signaling pathways and gene expression. Notably, it interacts with enzymes such as acetyl-CoA ligase and polyketide synthase, affecting the biosynthesis of secondary metabolites in fungi like Aspergillus oryzae .

Medicine

In the pharmaceutical sector, this compound is utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs). It is particularly significant in the production of analgesics like tapentadol hydrochloride. The compound's ability to penetrate biological membranes enhances its pharmacological potential .

Industrial Applications

In addition to its medicinal uses, this compound is employed in the agrochemical industry for synthesizing herbicides and insecticides. Its chemical framework is modified to develop agents targeting specific physiological pathways in pests, thereby improving crop yield and quality .

Case Studies

-

Pharmaceutical Development :

- A study explored the synthesis of tapentadol hydrochloride using this compound as an intermediate, demonstrating its utility in pain management therapies.

- Biocatalytic Synthesis :

Mechanism of Action

The mechanism of action of 3’-Methoxypropiophenone involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The methoxy group activates the benzene ring, making it more susceptible to electrophilic attack.

Biological Pathways: In medicinal chemistry, the compound’s derivatives may interact with opioid receptors or inhibit norepinephrine reuptake, contributing to their analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2'-, 3'-, and 4'-Methoxypropiophenone

The position of the methoxy group significantly influences reactivity and applications:

- 4'-Methoxypropiophenone (4-MOPP): Serves as a key precursor for trans-anethole (AN), a compound widely used in flavors and fragrances. Catalytic reduction and dehydration of 4-MOPP via Meerwein–Ponndorf–Verley (MPV) reactions using Zr-HY zeolite or Hf-based nanocatalysts achieve yields up to 98.1% AN under optimized conditions (220°C, 2 h) . Zr-HY zeolite outperforms mesoporous catalysts (e.g., Zr-MSU-3) due to stronger Lewis acid sites and hydrophobic surfaces, enhancing substrate adsorption .

- This compound: Lacks documented use in AN synthesis, likely due to steric and electronic effects from the meta-substituted methoxy group, which may hinder catalytic interactions. Instead, it is employed in niche organic syntheses, such as electrophilic aromatic substitution reactions .

Functional Derivatives

3-(Dimethylamino)-3’-methoxypropiophenone (CAS 35076-32-5)

- Molecular Formula: C₁₂H₁₇NO₂; LogP: 1.76 .

- Distinguished by a dimethylamino group replacing the ketone oxygen’s hydrogen. This modification increases polarity, making it suitable for HPLC analysis (retention time: ~16.9 min on Newcrom R1 columns) .

- Applications: Potential use in drug synthesis, though less prominent in biomass catalysis compared to 4-MOPP.

2-(N-Pyrrolidinyl)-3'-methoxypropiophenone

- Exhibits neurotransporter inhibition (IC₅₀ = 718 nM for norepinephrine transporter (NET)), highlighting the impact of pyrrolidinyl substituents on biological activity .

- Comparatively, this compound lacks such bioactive derivatives, emphasizing the role of functional group additions in medicinal chemistry.

Biological Activity

3'-Methoxypropiophenone, with the chemical formula and CAS Number 37951-49-8, is an organic compound classified as a ketone. It has garnered attention in various fields including medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.

This compound is a yellow to yellow-brown liquid with a boiling point of 259 °C. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is known for its ability to penetrate biological membranes, which is critical for its pharmacological applications.

Pharmacological Properties

This compound exhibits several significant biological activities:

- CYP Enzyme Inhibition : It is identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, indicating its potential effects on the central nervous system (CNS) .

- Analgesic Properties : It serves as a key intermediate in the synthesis of tapentadol hydrochloride, an analgesic used for treating severe pain .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable method involves the use of Grignard reagents:

- Grignard Reaction : Magnesium reacts with m-bromoanisole in tetrahydrofuran (THF) to form a Grignard reagent.

- Reaction with Propionitrile : This reagent is then reacted with propionitrile to yield this compound, achieving a yield of approximately 88.6% .

Table 1: Synthesis Parameters

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Grignard | Magnesium + m-bromoanisole | THF, 30-80 °C | - |

| Reaction with Propionitrile | Grignard reagent | Stirred at room temperature | 88.6 |

Case Studies and Research Findings

Research has documented various applications and effects of this compound:

- Study on CNS Effects : A study highlighted the compound's capability to cross the BBB, suggesting potential therapeutic effects in neurological conditions .

- Analgesic Development : As part of tapentadol synthesis, research indicates that derivatives of this compound could enhance analgesic efficacy while minimizing side effects associated with traditional opioids .

Toxicity and Safety

While this compound shows promising biological activity, safety assessments are crucial. It is classified under several hazard statements including H302 (harmful if swallowed) and H319 (causes serious eye irritation) . Therefore, handling precautions are necessary during laboratory or industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 3'-Methoxypropiophenone?

The synthesis of this compound typically involves a Friedel-Crafts acylation or alkylation under controlled conditions. A validated protocol includes:

- Step 1 : Reacting m-methoxybenzene with propionyl chloride in anhydrous tetrahydrofuran (THF) at 0–20°C under inert atmosphere for 3.5 hours.

- Step 2 : Quenching the reaction with hydrochloric acid (HCl) and water, followed by extraction and purification via column chromatography .

Key Considerations : Ensure strict temperature control to avoid side reactions (e.g., over-acylation) and use moisture-free reagents to maintain reaction efficiency.

Q. What spectroscopic methods are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the methoxy (-OCH) and propiophenone backbone. For example, the methoxy proton typically appears as a singlet at δ 3.8–3.9 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation (CHO; theoretical 164.0837 g/mol).

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretching vibrations near 1680–1700 cm and methoxy C-O bonds at 1250–1050 cm .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Waste Management : Segregate chemical waste and dispose via certified biohazard waste companies to prevent environmental contamination .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Refer to OSHA HCS guidelines for hazard mitigation .

Advanced Research Questions

Q. How do zeolite catalysts influence the stereoselective conversion of this compound?

Zr-HY zeolite (Si/Zr 50) enhances the conversion of this compound to trans-anethole via hydrogen transfer and dehydration. Key factors include:

- Pore Accessibility : Larger pores in Zr-HY improve reactant diffusion compared to mesoporous Zr-Beta.

- Acid Sites : Stronger Lewis acid sites facilitate dehydration, while hydrophobic surfaces aid water desorption.

- Catalytic Efficiency : Zr-HY achieves reaction rates 4–7× faster than other catalysts, with >90% selectivity for trans-anethole .

Q. What challenges arise in isolating this compound from natural sources?

Isolation from plant extracts (e.g., Atractylodes macrocephala) requires:

- Extraction Optimization : Use methanol/water mixtures to solubilize phenolic compounds.

- Chromatographic Separation : Employ reverse-phase HPLC with UV detection (λ = 280 nm) to resolve co-eluting isomers like α,4′-dihydroxy-3′-methoxypropiophenone .

- Purity Challenges : Structural similarity to other phenylpropanoids necessitates rigorous NMR and MS validation.

Q. How do structural modifications (e.g., methylation) affect the reactivity of this compound?

Introducing substituents (e.g., 2,3'-dimethyl groups) alters electronic and steric properties:

- Electron-Withdrawing Groups : Reduce nucleophilicity of the aromatic ring, slowing electrophilic substitution.

- Steric Hindrance : Methyl groups at ortho positions decrease reaction rates in catalytic hydrogenation .

Methodological Tip : Use computational tools (DFT) to predict regioselectivity before experimental trials.

Q. What analytical techniques resolve spectral overlaps in this compound derivatives?

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments in complex mixtures.

- Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) for stereochemical analysis .

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives .

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalysis for this compound?

- Homogeneous Catalysts (e.g., AlCl) : Enable faster kinetics but pose challenges in catalyst recovery and product purity.

- Heterogeneous Catalysts (e.g., Zr-HY) : Provide recyclability (>5 cycles without significant activity loss) and higher selectivity due to confined active sites .

Data Contradiction Note : Some studies report lower yields with heterogeneous systems; this may stem from incomplete pore accessibility or acid site poisoning .

Preparation Methods

Traditional Synthesis Methods

One of the most established methods for synthesizing 3'-methoxypropiophenone involves the Friedel-Crafts acylation of anisole with propionyl chloride, using aluminum chloride as a catalyst. This method is characterized by:

- Reagents : Anisole, propionyl chloride, aluminum chloride

- Conditions : The reaction typically requires anhydrous conditions and is sensitive to moisture.

- Yield : Moderate yields can be obtained, but the process may generate significant waste due to excess reagents.

Another widely used method is the Grignard reaction, which involves the formation of a Grignard reagent from m-methoxybromobenzene and magnesium, followed by reaction with propionitrile:

- Procedure :

- Magnesium powder is reacted with m-methoxybromobenzene in tetrahydrofuran (THF) under reflux conditions.

- Propionitrile is then added to form the desired product.

- Yield : Reports indicate yields of around 78% under optimized conditions.

Innovative Synthesis Methods

Recent advancements have introduced continuous flow synthesis as a more efficient alternative to batch processing. This method leverages a series of continuously stirred tank reactors (CSTRs) to produce this compound:

- Advantages :

- Higher yields (up to 84%) compared to traditional batch methods.

- Reduced reaction times and improved scalability.

- Mechanism : The Grignard reagent is generated continuously and reacted with propionitrile in a controlled environment, allowing for better temperature management and mass transfer.

Biocatalytic approaches are gaining traction due to their sustainability and mild reaction conditions:

- Methodology : Enzymes are utilized to catalyze the formation of this compound from simpler substrates.

- Benefits : This method minimizes energy consumption and toxic byproducts, aligning with green chemistry principles.

Summary of Preparation Methods

The following table summarizes the various preparation methods for this compound, highlighting key aspects such as reagents, conditions, yields, and environmental considerations.

| Method | Reagents | Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole, propionyl chloride | Anhydrous, AlCl₃ catalyst | Moderate | High waste generation |

| Grignard Reaction | m-Methoxybromobenzene, Mg | THF, reflux | ~78 | Moderate |

| Continuous Flow Synthesis | Grignard reagent, propionitrile | CSTRs | ~84 | Low waste |

| Biocatalysis | Simple substrates | Mild conditions | Variable | Very low |

Properties

IUPAC Name |

1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJHUUWTGXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191389 | |

| Record name | 3'-Methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37951-49-8 | |

| Record name | 3′-Methoxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methoxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.